molecular formula C11H10BrNO3 B1414375 Ethyl 3-bromo-5-cyano-2-methoxybenzoate CAS No. 1805101-72-7

Ethyl 3-bromo-5-cyano-2-methoxybenzoate

Cat. No.: B1414375
CAS No.: 1805101-72-7
M. Wt: 284.11 g/mol
InChI Key: VCKKICNVYBBOSF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methoxy group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-cyano-2-methoxybenzoate can be synthesized through several methodsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by a cyanation reaction using a suitable cyanating agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-cyano-2-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors. The presence of functional groups like the cyano and methoxy groups can influence its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-cyano-2-methoxybenzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the methoxy group can influence its solubility and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)5-9(12)10(8)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKKICNVYBBOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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